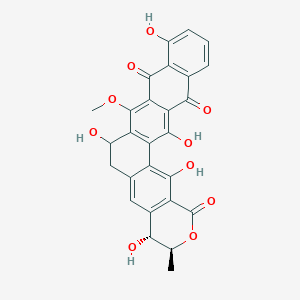
Benaphthamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benaphthamycin is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Vancomycin Resistance Studies
A significant focus of research on benaphthamycin is its relationship to vancomycin and vancomycin-resistant Staphylococcus aureus (VRSA). Studies have explored various aspects:
Genetic Analysis of Vancomycin Resistance : Research has identified genetic elements that contribute to high-level resistance to vancomycin in S. aureus, including elements encoded on multiresistance conjugative plasmids (Weigel et al., 2003).
Molecular Events in Vancomycin Resistance : Studies have explored the genetic mechanisms responsible for reduced vancomycin susceptibility in VRSA, revealing diverse genetic mutations in vancomycin-intermediate S. aureus (VISA) and VRSA strains (Hu, Peng, & Rao, 2016).
Mechanisms of Vancomycin Resistance : Investigations into the mechanisms of resistance in S. aureus have highlighted the presence of transposon Tn1546 from vancomycin-resistant Enterococcus faecalis in VRSA strains, affecting cell wall structure and metabolism (Gardete & Tomasz, 2014).
Bacteriocin Studies
Research on bacteriocins has revealed their potential in combating antibiotic-resistant bacteria, suggesting relevance to this compound studies:
- Bacteriocin Functions and Applications : Bacteriocins, antimicrobial peptides, have applications beyond food preservation, including the potential as next-generation antibiotics. This expands the scope of antimicrobial research, potentially impacting the study of compounds like this compound (Chikindas et al., 2018).
Daptomycin Research
Studies on daptomycin, another antibiotic, provide insights into resistance mechanisms that may be relevant to this compound research:
- Daptomycin Resistance Mechanisms : Research has detailed the mechanisms of resistance and biosynthetic engineering in daptomycin, which may offer parallels in understanding resistance patterns and solutions for this compound (Baltz, 2009).
Other Related Studies
Additional studies have provided insights into vancomycin pharmacodynamics, resistance patterns, and treatment strategies, which may indirectly relate to this compound research:
Vancomycin Pharmacodynamics and Resistance Patterns : Research has focused on the pharmacokinetics and pharmacodynamics of vancomycin, including resistance patterns and therapeutic strategies, which are crucial for understanding similar antibiotics like this compound (Moise-Broder et al., 2004).
Synthetic Antimicrobial Peptidomimetics : The study of synthetic antimicrobial peptidomimetics against staphylococcal biofilms offers a glimpse into alternative approaches to combat antibiotic-resistant bacteria, relevant to the context of this compound (Flemming et al., 2008).
Theoretical Studies on this compound : A theoretical study investigated the complex transformation of this compound B, providing a detailed analysis using DFT and perturbation theory (Opitz, Wei-Opitz, Gebhardt, & Koch, 2006).
Propiedades
Fórmula molecular |
C27H20O10 |
|---|---|
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
(7S,8R)-3,8,13,19,26-pentahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2,4(9),10,15,18(23),19,21,25-nonaene-5,17,24-trione |
InChI |
InChI=1S/C27H20O10/c1-8-21(30)11-6-9-7-13(29)17-18(14(9)23(32)16(11)27(35)37-8)25(34)19-20(26(17)36-2)24(33)15-10(22(19)31)4-3-5-12(15)28/h3-6,8,13,21,28-30,32,34H,7H2,1-2H3/t8-,13?,21-/m0/s1 |
Clave InChI |
QCBIMYUNMRBERF-SKOQCCCCSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C2=C(C(=C3C(=C2)CC(C4=C3C(=C5C(=C4OC)C(=O)C6=C(C5=O)C=CC=C6O)O)O)O)C(=O)O1)O |
SMILES canónico |
CC1C(C2=C(C(=C3C(=C2)CC(C4=C3C(=C5C(=C4OC)C(=O)C6=C(C5=O)C=CC=C6O)O)O)O)C(=O)O1)O |
Sinónimos |
enaphthamycin benaphthamycin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(9Z,12Z)-octadecadienoyl]-2-icosanoyl-sn-glycerol](/img/structure/B1242428.png)
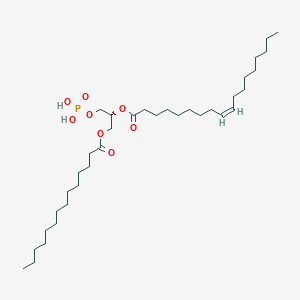
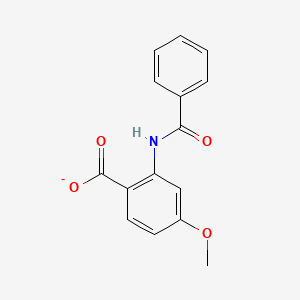

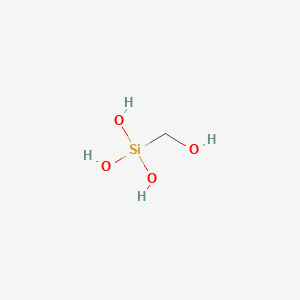
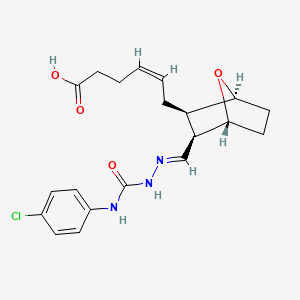

![4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1242439.png)
![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)
![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)
![5-Hydroxy-5-[8-(1-hydroxy-2-phenylethyl)dibenzofuran-2-yl]-1-pyrrolidin-1-ylpentan-1-one](/img/structure/B1242445.png)
![(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3E,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-11-methyldodeca-2,4-dienamide](/img/structure/B1242446.png)
![3-[[2-[3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B1242448.png)
![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1242449.png)
